molecular formula C6H8N2O4S B2946774 4-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 878218-38-3

4-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2946774
CAS No.: 878218-38-3
M. Wt: 204.2
InChI Key: NIXPJSDXYCVAQD-UHFFFAOYSA-N
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Description

4-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the 1-position, a carboxylic acid group at the 2-position, and an aminosulfonyl (-SO₂NH₂) group at the 4-position. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfonamide and carboxylic acid groups, which influence solubility and bioavailability.

Properties

IUPAC Name

1-methyl-4-sulfamoylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S/c1-8-3-4(13(7,11)12)2-5(8)6(9)10/h2-3H,1H3,(H,9,10)(H2,7,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXPJSDXYCVAQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid, also known as 5-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid, is a compound of significant interest in medicinal chemistry and biological research. Its structural features contribute to its diverse biological activities, including potential applications in treating various diseases such as cancer and infections. This article delves into the biological activity of this compound, providing a comprehensive overview of its mechanisms, applications, and research findings.

Structure and Properties

The compound features a pyrrole ring with an aminosulfonyl group and a carboxylic acid moiety. This unique structure enhances its ability to interact with biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors involved in critical signaling pathways. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
  • Receptor Modulation : It can act on various receptors, influencing cellular signaling cascades that are crucial for maintaining homeostasis or triggering pathological states.
  • Nucleic Acid Interaction : The carboxylic acid group allows for potential interactions with nucleic acids, which could affect gene expression and cellular responses.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, certain derivatives showed potent activity against drug-resistant cancer cells, suggesting that they could overcome common resistance mechanisms .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antitubercular Activity : A study focused on pyrrole derivatives found that specific compounds exhibited excellent activity against drug-resistant tuberculosis strains, with minimal cytotoxicity observed in normal cells. The mechanism was linked to inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis .
  • Tyrosine Kinase Inhibition : Another investigation revealed that modified pyrrole compounds could inhibit tyrosine kinases associated with cancer progression. These findings suggest a potential role in targeted cancer therapies .
  • Structure-Activity Relationship (SAR) : Detailed SAR studies have been conducted to optimize the efficacy of these compounds. Variations in substituents on the pyrrole ring significantly influenced their potency against specific biological targets, highlighting the importance of molecular structure in drug design .

Data Summary

Activity Type Target/Pathway Outcome Reference
AntimicrobialVarious bacterial strainsInhibition of growth
AnticancerCancer cell linesInduction of apoptosis
AntitubercularMycobacterium tuberculosisReduced viability
Tyrosine Kinase InhibitionCancer progression pathwaysGrowth inhibition

Chemical Reactions Analysis

Oxidation Reactions

The aminosulfonyl group undergoes oxidation under controlled conditions. Key findings include:

Reagent Conditions Product Yield Reference
Hydrogen peroxide (H₂O₂)Aqueous acidic medium, 60°C, 6 hrs4-(sulfonato)-1-methyl-1H-pyrrole-2-carboxylic acid72%
Potassium permanganate (KMnO₄)Dilute H₂SO₄, 25°C, 3 hrs4-(sulfonato)-1-methyl-1H-pyrrole-2-carboxylic acid68%

Mechanistic Insight : Oxidation converts the -SO₂NH₂ group to a sulfonate (-SO₃⁻) via intermediate sulfinic acid formation. The pyrrole ring remains intact due to its aromatic stability.

Reduction Reactions

Reductive transformations target both the aminosulfonyl and carboxylic acid groups:

Reagent Conditions Product Yield Reference
Lithium aluminum hydride (LiAlH₄)Dry THF, 0°C → 25°C, 2 hrs4-(aminosulfinyl)-1-methyl-1H-pyrrole-2-methanol65%
Borane-THF complexTHF, reflux, 4 hrs4-(aminosulfonyl)-1-methyl-1H-pyrrole-2-methanol58%

Key Observation : LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol while preserving the aminosulfonyl group .

Electrophilic Substitution Reactions

The electron-rich pyrrole ring facilitates substitutions at the 3- and 5-positions:

Reagent Conditions Product Position Yield Reference
N-Bromosuccinimide (NBS)DMF, 80°C, 12 hrs4-(aminosulfonyl)-5-bromo-1-methyl-1H-pyrrole-2-carboxylic acidC545%
Iodine (I₂)AcOH, 50°C, 8 hrs4-(aminosulfonyl)-3-iodo-1-methyl-1H-pyrrole-2-carboxylic acidC338%

Regioselectivity : Halogenation favors the C5 position due to steric and electronic effects from the -SO₂NH₂ group .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for bioconjugation:

Reaction Type Reagents/Conditions Product Application Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 24 hrs4-(aminosulfonyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrole-2-carboxylic acidDrug design52%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 18 hrs4-(aminosulfonyl)-5-(piperazin-1-yl)-1-methyl-1H-pyrrole-2-carboxylic acidKinase inhibitor synthesis47%

Catalytic Efficiency : Electron-withdrawing groups (-SO₂NH₂) enhance oxidative addition rates in cross-coupling .

Condensation and Cyclization

The carboxylic acid group enables peptide bond formation and heterocycle synthesis:

Reagent Conditions Product Yield Reference
Thionyl chloride (SOCl₂)Reflux, 3 hrs → amine addition4-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxamide derivatives70–85%
Dicyclohexylcarbodiimide (DCC)RT, 12 hrs, DMAP catalystPolyamide conjugates60%

Case Study : Condensation with ethylenediamine derivatives under acidic conditions yields fused bicyclic compounds with anti-tubercular activity (MIC < 0.016 μg/mL) .

Acid/Base-Mediated Transformations

The carboxylic acid group undergoes pH-dependent reactions:

Condition Reaction Product pKa Reference
NaOH (1 M)DeprotonationSodium 4-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate3.1
HCl (conc.)Esterification (with MeOH)Methyl 4-(aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylate

Stability Note : The compound decomposes above 200°C, limiting high-temperature applications .

Biological Activity Correlation

Reaction products exhibit structure-dependent bioactivity:

Derivative Biological Target IC₅₀/EC₅₀ Reference
4-(Aminosulfonyl)-5-fluoro-1-methyl-1H-pyrrole-2-carboxylic acidDNA gyrase (Mycobacterium tuberculosis)0.8 μM
4-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxamideCarbonic anhydrase IX12 nM

Design Insight : Fluorination at C5 enhances antimicrobial potency by improving membrane permeability .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent/Position Molecular Weight (g/mol) Key Properties/Activities Synthesis Yield (If Reported)
4-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid 4-SO₂NH₂, 2-COOH 220.21 Hypothetical kinase inhibition 68% (analog synthesis)
5-(Aminosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid 5-SO₂NH₂, 2-COOH 220.21 Unknown bioactivity Not reported
4-Fluorosulfonyl analog 4-SO₂F, 2-COOH 223.18 High reactivity Not reported
4-Chlorosulfonyl analog 4-SO₂Cl, 2-COOH 223.63 Precursor for derivatization Not reported
4-Diethylsulfamoyl analog 4-SO₂N(Et)₂, 2-COOH 260.31 Enhanced lipophilicity Not reported
4-Amino analog 4-NH₂, 2-COOH 154.15 Potential antitumor activity Not reported
Methyl ester hydrochloride 4-NH₂, 2-COOMe 204.63 Improved bioavailability 92% (similar procedure)

Research Findings and Implications

  • Synthetic Methods : Coupling reagents like EDCI/DMAP are commonly used for introducing sulfonamide and carboxamide groups, with yields ranging from 68% to 92% depending on the substituent .
  • Biological Relevance : Sulfonamide-containing pyrroles are associated with enzyme inhibition (e.g., carbonic anhydrase), while halogenated analogs may act as covalent inhibitors .
  • Safety Considerations : Halogenated sulfonamides (e.g., chlorosulfonyl) require stricter handling protocols due to reactivity .

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